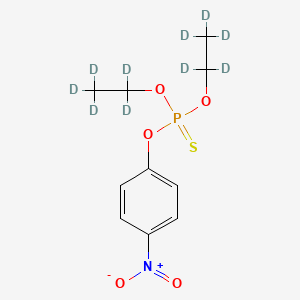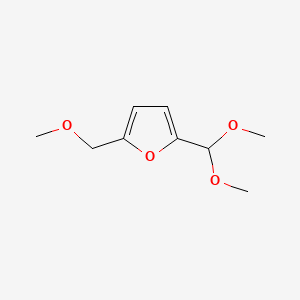![molecular formula C6H4N4 B566338 2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene CAS No. 108191-93-1](/img/structure/B566338.png)
2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is a heterocyclic compound that features a unique fusion of azetidine, pyrrole, and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azides with alkynes, catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrazole: Exhibits significant anti-inflammatory and antiviral activities.
Thiazole: Plays a crucial role in biochemistry, particularly as part of vitamin B1 structure
Uniqueness
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
CAS No. |
108191-93-1 |
|---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.126 |
InChI |
InChI=1S/C6H4N4/c1-2-10-4(1)3-5-6(10)8-9-7-5/h1-3H,(H,7,8,9) |
InChI Key |
KUUXOWCMRDTCBA-UHFFFAOYSA-N |
SMILES |
C1=CN2C1=CC3=NNN=C32 |
Synonyms |
1H-Azeto[1,2:1,5]pyrrolo[2,3-d]-1,2,3-triazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
